molecular formula C9H6BrNO B1269533 3-Bromoquinolin-8-ol CAS No. 139399-62-5

3-Bromoquinolin-8-ol

Cat. No.: B1269533
CAS No.: 139399-62-5
M. Wt: 224.05 g/mol
InChI Key: VYGIVXTVBNTOLP-UHFFFAOYSA-N
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Description

3-Bromoquinolin-8-ol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure combines a bromine substituent with an 8-hydroxyquinoline moiety, a privileged pharmacophore known for its wide range of biological activities. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its main research applications include investigating antimicrobial properties against multidrug-resistant bacterial strains . Additionally, it is studied for its potential anticancer effects, often acting through mechanisms like chelating essential metal ions in tumor cells or inhibiting specific enzymes . Further research explores its antiviral activity, with studies on similar 8-hydroxyquinoline derivatives showing promise against viruses such as dengue and influenza by inhibiting viral replication at an early stage . The compound's mechanism of action is frequently associated with its ability to act as a monoprotic bidentate chelating agent, forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which can disrupt metal-dependent biological processes in pathogens or cancer cells . Researchers value this compound for constructing more complex molecules and for probing structure-activity relationships to develop potent lead compounds with improved efficacy and reduced toxicity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIVXTVBNTOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327646
Record name 3-bromoquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-62-5
Record name 3-bromoquinolin-8-ol
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Record name 3-bromoquinolin-8-ol
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Synthetic Methodologies for 3 Bromoquinolin 8 Ol and Its Analogs

Direct Synthetic Routes to 3-Bromoquinolin-8-ol

The direct synthesis of this compound is complicated by the directing effects of the hydroxyl group and the pyridine (B92270) nitrogen, which typically favor electrophilic substitution at positions 5 and 7. However, strategic approaches can be employed to achieve bromination at the 3-position.

Regioselective Bromination of Quinolin-8-ol Precursors

The direct bromination of quinolin-8-ol with reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) predominantly yields 5-bromoquinolin-8-ol, 7-bromoquinolin-8-ol, or the 5,7-dibromoquinolin-8-ol derivative. The hydroxyl group at the 8-position strongly activates the benzene (B151609) ring towards electrophilic attack, making the 5 and 7 positions the most reactive sites.

A plausible strategy to achieve bromination at the 3-position involves the protection of the 8-hydroxyl group. By converting the hydroxyl group into an ether, such as a methoxy (B1213986) or benzyloxy group, its directing influence is altered, which can facilitate bromination on the pyridine ring.

Plausible Synthetic Route via Protection-Bromination-Deprotection:

Protection of the 8-hydroxyl group: Quinolin-8-ol can be treated with a suitable protecting group, for example, methylation using dimethyl sulfate (B86663) or benzylation using benzyl (B1604629) chloride, to form 8-methoxyquinoline (B1362559) or 8-(benzyloxy)quinoline, respectively.

Bromination of the protected intermediate: The resulting 8-alkoxyquinoline can then be subjected to bromination. While direct bromination might still lead to a mixture of products, the altered electronic landscape of the quinoline (B57606) ring increases the likelihood of substitution at the 3-position. The synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline has been reported, indicating that bromination at the 3-position of an 8-methoxyquinoline is feasible. nih.gov

Deprotection: The final step would involve the cleavage of the ether bond to regenerate the 8-hydroxyl group, yielding the target compound, this compound.

Strategies for Direct Introduction of Bromine at the 3-Position

Direct introduction of bromine at the 3-position of the quinoline ring system, in general, can be challenging. However, certain methodologies have been developed for other quinoline systems that could potentially be adapted. For instance, gas-phase bromination of quinoline at elevated temperatures (around 300°C) has been shown to produce 3-bromoquinoline (B21735). The applicability of such harsh conditions to the more sensitive quinolin-8-ol would require careful investigation.

Multi-component Reactions and Condensation Pathways for Quinoline Ring Formation Incorporating the 3-Bromo-8-ol Moiety

Multi-component reactions (MCRs) offer an efficient strategy for the construction of complex heterocyclic systems in a single step. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of quinoline synthesis through MCRs, such as the Friedländer annulation or the Doebner-von Miller reaction, could be adapted. This would involve the use of a starting material already containing the bromo-substituent that would ultimately become the 3-position of the quinoline ring. For example, a reaction between a suitably substituted 2-amino-benzaldehyde or ketone and a carbonyl compound containing a bromine atom at the α-position could potentially lead to the desired product. The challenge lies in the availability and stability of the required precursors.

Derivatization Strategies Involving this compound as a Key Intermediate

Once synthesized, this compound serves as a versatile intermediate for further functionalization at both the 3-bromo position and the 8-hydroxyl group.

Functional Group Interconversions at the 3-Bromo Position

The bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the quinoline and a boronic acid or ester. wikipedia.org This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 3-position. wikipedia.org

Table 1: Functional Group Interconversions at the 3-Bromo Position
Reaction TypeReagents and ConditionsProduct TypePotential Utility
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane), heat3-Aryl/heteroaryl-quinolin-8-olSynthesis of complex biaryl structures for medicinal and materials applications.
Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene), heat3-Amino-quinolin-8-ol derivativesIntroduction of nitrogen-containing functional groups for biological activity.

Reactions at the 8-Hydroxyl Group

The 8-hydroxyl group is a nucleophilic site and can undergo various reactions to form ethers and esters.

Williamson Ether Synthesis: Deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide, leads to the formation of an ether. wikipedia.org

Esterification: The hydroxyl group can be acylated using an acyl chloride or a carboxylic acid (under Fischer esterification conditions) to form the corresponding ester. chemguide.co.uk

Table 2: Reactions at the 8-Hydroxyl Group
Reaction TypeReagents and ConditionsProduct TypePotential Utility
Williamson Ether SynthesisAlkyl halide (e.g., CH₃I, C₂H₅Br), base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, acetone)3-Bromo-8-alkoxyquinolineModification of solubility and electronic properties; protection of the hydroxyl group for further reactions.
EsterificationAcyl chloride (e.g., acetyl chloride, benzoyl chloride), base (e.g., pyridine, triethylamine), solvent (e.g., CH₂Cl₂) or Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat3-Bromoquinolin-8-yl esterProdrug strategies; modification of biological activity.

Chemical Reactivity and Transformations of 3 Bromoquinolin 8 Ol

Substitution Reactions at the 3-Bromo Position

The bromine atom on the electron-deficient quinoline (B57606) ring system serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through modern cross-coupling techniques and organometallic intermediates.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 3-Bromoquinolin-8-ol, the quinoline ring itself is electron-deficient. However, without strong, dedicated electron-withdrawing substituents to sufficiently lower the energy of the Meisenheimer intermediate, direct SNAr at the 3-position is generally challenging and less common compared to metal-catalyzed pathways. Reactions often require harsh conditions and may suffer from low yields or side reactions.

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant pathway for the functionalization of the 3-bromo position in quinoline systems. nobelprize.org These reactions are valued for their mild conditions and high tolerance for various functional groups. nobelprize.orgnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromoquinoline (B21735) derivative to form a palladium(II) intermediate. libretexts.orgmdpi.com

Transmetalation (for Suzuki and Sonogashira): A second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira). nobelprize.orglibretexts.org For the Heck reaction, this step is replaced by migratory insertion of an alkene. wikipedia.orglibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgmdpi.com

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orgorganic-chemistry.org This reaction is highly effective for aryl-aryl bond formation. 3-Bromoquinoline derivatives can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield 3-substituted quinolines. libretexts.orgwikipedia.orgfishersci.se

Heck Coupling: The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the introduction of vinyl groups at the 3-position of the quinoline ring. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org While direct examples with this compound are not prevalent, the reaction is well-established for various bromoquinoline derivatives, indicating its applicability. nih.gov

Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a reliable method for introducing alkynyl substituents onto the quinoline scaffold, leading to the formation of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl/Vinyl-quinolin-8-ol
Heck CouplingAlkene (e.g., Styrene, Acrylate)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)3-Vinyl-quinolin-8-ol
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base3-Alkynyl-quinolin-8-ol

An alternative to palladium-catalyzed reactions for functionalizing the 3-position is through the formation of an organometallic intermediate via a halogen-metal exchange. The bromine-magnesium exchange is a particularly effective method for generating a Grignard-like reagent from an aryl bromide.

For bromoquinolines, this transformation can be efficiently achieved using a lithium tributylmagnesate complex (n-Bu₃MgLi). researchgate.net This reagent facilitates the exchange of the bromine atom for a magnesium-based metallic species under non-cryogenic conditions (e.g., -10°C). The resulting organomagnesium intermediate is a potent nucleophile that can be quenched with various electrophiles (e.g., aldehydes, ketones, DMF) to introduce a wide range of functional groups at the 3-position. researchgate.netnih.gov This method is highly regioselective and offers a complementary approach to cross-coupling chemistry. nih.gov

Reactions Involving the 8-Hydroxyl Group

The 8-hydroxyl group of this compound exhibits reactivity characteristic of a phenol (B47542), being weakly acidic and capable of participating in oxidation, etherification, and esterification reactions. nih.gov Its proximity to the quinoline nitrogen also allows it to act as a chelating agent. rroij.comscispace.com

The 8-hydroxyquinoline (B1678124) moiety can undergo oxidation to form quinoline-5,8-dione derivatives. This transformation is a key step in the synthesis of various biologically active compounds. The oxidation of the hydroquinone-like benzene (B151609) ring portion of the molecule leads to a para-quinone structure. The synthesis of 6,7-dibromoquinoline-5,8-dione (B3062177) has been accomplished from 8-hydroxyquinoline through a sequence of nitrosation, reduction, bromination, and oxidation, demonstrating the accessibility of this quinone core from 8-hydroxyquinoline precursors. researchgate.net This suggests that this compound could similarly be oxidized to a 3-bromoquinoline-5,8-dione, a reactive intermediate useful for further synthetic elaborations.

The phenolic hydroxyl group at the C-8 position can be readily converted into ethers and esters under standard conditions.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the phenoxide, formed by treating this compound with a base (e.g., K₂CO₃, KOH), acts as a nucleophile to displace a halide from an alkyl halide. This pathway has been used to synthesize various alkoxy derivatives of 8-hydroxyquinoline. nih.govresearchgate.net

Esterification: The 8-hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. For instance, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonate esters. nih.gov Similarly, reaction with acyl chlorides or carboxylic acids (often with a coupling agent) produces carboxylate esters. A patent describes a method where a hydroxyl group on a quinoline ring is first converted to a trifluoromethanesulfonate (B1224126) ester, a good leaving group for subsequent cross-coupling reactions. google.com

Reaction TypeReagentTypical ConditionsProduct Functional Group
EtherificationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)8-Alkoxy (O-R)
Esterification (Carboxylate)Acyl Halide (RCOCl)Base (e.g., Pyridine)8-Acyloxy (O-CO-R)
Esterification (Sulfonate)Sulfonyl Chloride (RSO₂Cl)Base (e.g., Triethylamine)8-Sulfonyloxy (O-SO₂-R)

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the quinoline ring is responsible for its basic character and its ability to participate in reactions as a nucleophile. However, the reactivity of this nitrogen is modulated by the substituents on the heterocyclic and carbocyclic rings.

Quinoline itself is a weak base with a pKa of approximately 4.9. The introduction of a bromine atom at the 3-position is expected to significantly decrease the basicity of the quinoline nitrogen. This is due to the electron-withdrawing inductive effect (-I effect) of the halogen, which reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. For comparison, the pKa of 3-bromoquinoline has been reported to be 2.69, illustrating the substantial base-weakening effect of a bromine atom in this position. chemicalbook.com

Table 1: Comparison of pKa Values of Quinoline and Related Derivatives

CompoundpKa
Quinoline~4.9
3-Bromoquinoline2.69 chemicalbook.com
8-Hydroxyquinoline~9.9 (for the hydroxyl group) acs.org

Note: The pKa for 8-hydroxyquinoline corresponds to the deprotonation of the hydroxyl group, not the protonation of the quinoline nitrogen.

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for heterocyclic aromatic amines and introduces a new functional group that can significantly alter the molecule's chemical and physical properties. The N-oxide group is a strong electron-donating group and can influence the reactivity of the quinoline ring in subsequent reactions.

The N-oxidation of quinoline and its derivatives is typically achieved by treatment with an oxidizing agent, most commonly a peroxy acid. researchgate.net A well-established method for the synthesis of 8-hydroxyquinoline N-oxide involves the use of hydrogen peroxide in glacial acetic acid, which generates peracetic acid in situ. nih.gov This method is likely applicable to this compound. Other oxidizing agents that can be employed for the N-oxidation of pyridine (B92270) and quinoline derivatives include m-chloroperoxybenzoic acid (m-CPBA). nih.gov

The reaction proceeds via the nucleophilic attack of the quinoline nitrogen on the electrophilic oxygen of the peroxy acid. The presence of the electron-withdrawing bromine atom at the 3-position would decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the N-oxidation of unsubstituted 8-hydroxyquinoline. The resulting product would be this compound N-oxide.

Table 2: General Conditions for N-Oxidation of Quinoline Derivatives

Oxidizing AgentTypical SolventTemperature
Hydrogen Peroxide / Acetic AcidAcetic AcidRoom to elevated temperature
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, Chloroform (B151607)Room temperature

Structural Elucidation and Spectroscopic Characterization of 3 Bromoquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-bromoquinolin-8-ol, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of its five aromatic protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom, as well as the inherent electronic effects of the quinoline (B57606) ring system.

The proton of the hydroxyl group at position 8 is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons on the pyridine (B92270) ring (H2 and H4) are expected to be the most deshielded due to the electronegativity of the nitrogen atom and the bromine at C3. H2 would likely appear as a doublet, and H4 as a doublet. The protons on the benzene (B151609) ring (H5, H6, and H7) will exhibit chemical shifts influenced by the hydroxyl group.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.9d~2.0
H-4~8.5d~2.0
H-5~7.1ddJ_ortho ≈ 8.4, J_meta ≈ 1.0
H-6~7.4tJ_ortho ≈ 8.0
H-7~7.6ddJ_ortho ≈ 7.6, J_meta ≈ 1.2
8-OHVariablebr s-

Note: These are predicted values based on known data for similar compounds and may vary from experimental results.

The ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to each carbon atom in the quinoline ring system. The chemical shifts are determined by the hybridization of the carbon atoms and the electronic effects of the substituents.

The carbon bearing the hydroxyl group (C8) is expected to be significantly shielded, while the carbon attached to the bromine atom (C3) will also show a characteristic shift. The carbons of the pyridine ring (C2, C4, C8a) will have chemical shifts influenced by the nitrogen atom.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~120
C-4~137
C-4a~139
C-5~112
C-6~129
C-7~118
C-8~153
C-8a~141

Note: These are predicted values based on known data for similar compounds and may vary from experimental results. libretexts.orgresearchgate.net

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H5 and H6, and between H6 and H7.

HMQC/HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. pg.edu.pllibretexts.orgvscht.cz

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3650 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds of the aromatic system are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. sphinxsai.com

C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) group will likely be observed in the 1050-1150 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (stretch, H-bonded)3400 - 3650Strong, Broad
C-H (aromatic stretch)3000 - 3100Medium
C=N, C=C (ring stretch)1450 - 1600Medium-Strong
C-O (stretch)1050 - 1150Strong
C-Br (stretch)500 - 600Strong

Note: These are predicted values and may vary from experimental results.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton which are often weak in the IR spectrum. plus.ac.atspectroscopyonline.comsocminpet.itphotonetc.com

Key expected Raman shifts include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the quinoline ring system would give rise to strong and sharp bands in the fingerprint region.

C-Br Stretching: The C-Br stretch, while also IR active, can often be clearly identified in the Raman spectrum.

Substituent-Induced Modes: The introduction of the bromo and hydroxyl groups will induce specific vibrational modes that can be identified and assigned.

A detailed analysis of the Raman spectrum, often aided by computational calculations, would allow for a complete assignment of the vibrational modes of the molecule, providing further confirmation of its structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. msu.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. spectralworks.comchimia.ch The exact mass of this compound (C₉H₆BrNO) has been calculated and is a critical parameter for its unambiguous identification. uni.lunih.gov

The monoisotopic mass of this compound is 222.96329 Da. uni.lu This value is calculated from the masses of the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near-equal natural abundance. This results in two prominent peaks in the mass spectrum separated by two mass units. msu.edu

Predicted Collision Cross Section (CCS) values for various adducts of this compound. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺223.97057136.7
[M+Na]⁺245.95251149.8
[M-H]⁻221.95601141.9
[M+NH₄]⁺240.99711158.1
[M+K]⁺261.92645138.2
[M+H-H₂O]⁺205.96055137.1

Electron ionization mass spectrometry (EI-MS) of 3-Bromoquinoline (B21735), a closely related compound, shows a distinct fragmentation pattern that can provide insights into the structure of this compound. nist.gov The molecular ion peak is typically the most intense peak in the spectrum of aromatic compounds due to their stability. libretexts.org

Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules like HCN or C₂H₂. libretexts.orgsavemyexams.com For this compound, fragmentation would likely involve the initial loss of a bromine radical or a hydrogen bromide molecule. Subsequent fragmentation could involve the cleavage of the quinoline ring system. The presence of the hydroxyl group can also lead to the loss of a water molecule. savemyexams.com

The NIST WebBook provides a mass spectrum for the closely related compound, 3-bromoquinoline (C₉H₆BrN), which can serve as a reference. nist.gov The spectrum shows a prominent molecular ion peak and other fragments that arise from the loss of bromine and subsequent rearrangements.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule.

The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) and its derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions. nist.govresearchgate.net These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic system. The introduction of a bromine atom at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating and withdrawing effects through resonance and induction, respectively.

Studies on related 8-hydroxyquinoline derivatives show that the position and intensity of the absorption bands are sensitive to the solvent polarity and pH. researchgate.net For instance, the protonation or deprotonation of the nitrogen atom in the quinoline ring and the hydroxyl group significantly alters the electronic structure and, consequently, the UV-Vis spectrum.

8-Hydroxyquinoline and many of its derivatives are known to be fluorescent. acs.orgtuni.fi The fluorescence properties are highly dependent on the molecular structure, the presence of substituents, and the environment. The introduction of a heavy atom like bromine can influence the fluorescence through the "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. acs.org

Research on halogenated 8-hydroxyquinolinium compounds has shown that the nature of the halogen and its interactions within the crystal lattice, such as anion-π and halogen-water interactions, can significantly impact the fluorescence intensity. acs.org In some cases, brominated compounds have been observed to exhibit stronger fluorescence than their chlorinated counterparts, challenging the conventional understanding of the heavy atom effect. acs.org

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of 7-Bromoquinolin-8-ol reveals that the molecules pack as hydrogen-bonded dimers in the solid state, with intermolecular O—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit similar intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. The planarity of the quinoline ring system is a common feature in these structures. The C-Br bond length and the bond angles around the bromine atom would be consistent with typical values for brominated aromatic compounds.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is predicted to be largely planar, a characteristic feature of the quinoline ring system. The fusion of a benzene and a pyridine ring enforces a rigid, flat structure. The planarity of the quinoline core is crucial for facilitating significant intermolecular interactions, such as π-π stacking.

Deviations from perfect planarity may occur due to the steric and electronic influences of the substituents—the bromine atom at the 3-position and the hydroxyl group at the 8-position. In related structures, such as 7-bromoquinolin-8-ol, slight torsions in the crystal structure have been observed, arising from intra- and intermolecular interactions like hydrogen bonding. researchgate.net For instance, in the crystal structure of 7-bromoquinolin-8-ol, the fused aromatic rings are slightly twisted to accommodate intermolecular hydrogen bonding. researchgate.net A similar minor distortion would be expected for this compound.

An important conformational feature of 8-hydroxyquinolines is the potential for an intramolecular hydrogen bond between the hydroxyl group at the C8 position and the nitrogen atom of the quinoline ring. This interaction would lead to the formation of a stable six-membered ring, further reinforcing the planarity of that region of the molecule. This intramolecular hydrogen bond is a well-documented feature in many 8-hydroxyquinoline derivatives. researchgate.netnih.gov

To provide a quantitative perspective, the table below presents predicted bond lengths and angles for this compound, based on computational models and data from analogous quinoline structures.

Parameter Predicted Value
C-Br Bond Length~1.90 Å
C-O Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-N-C Angle~117°
C-C-Br Angle~120°
C-C-O Angle~120°

Note: The data in this table is predictive and based on computational modeling and values from structurally similar compounds due to the absence of direct experimental crystallographic data for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the arrangement of this compound molecules is expected to be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The hydroxyl group at the C8 position is a potent hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. This facilitates the formation of robust intermolecular hydrogen bonds. In the case of the closely related 7-bromoquinolin-8-ol, molecules pack as hydrogen-bonded dimers in the solid state. researchgate.netnih.gov It is highly probable that this compound would exhibit a similar dimeric arrangement, where the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule.

The table below summarizes the expected hydrogen bonding parameters for this compound, drawing analogies from documented 8-hydroxyquinoline structures.

Interaction Donor Acceptor Predicted D···A Distance Predicted D-H···A Angle
IntermolecularO-HN~2.8 Å~170°
IntramolecularO-HN~2.7 Å~145°

Note: These parameters are based on typical values observed in the crystal structures of other 8-hydroxyquinoline derivatives.

π-π Stacking: The planar aromatic nature of the quinoline ring system makes it highly conducive to π-π stacking interactions. In the solid state, it is anticipated that adjacent this compound molecules will arrange in parallel or anti-parallel stacks to maximize these stabilizing interactions. The centroid-to-centroid distance between stacked rings in similar aromatic heterocyclic compounds is typically in the range of 3.4 to 3.8 Å. These interactions play a crucial role in the formation of a stable, three-dimensional crystal lattice. The planar structure of the quinoline core is a key facilitator of these stacking arrangements. researchgate.net

Investigation of Tautomeric Equilibrium in the Solid State

Prototropic tautomerism is a significant phenomenon in hydroxy-substituted nitrogen-containing heterocycles. For 8-hydroxyquinoline derivatives, two primary tautomeric forms are considered in the solid state: the enol form (8-hydroxyquinoline) and the zwitterionic keto form (8-oxo-1,8-dihydroquinolin-1-ium).

In the solid state, the equilibrium between these tautomers is influenced by the crystal packing forces, particularly intermolecular hydrogen bonding. Spectroscopic studies, including solid-state NMR, on various hydroxyquinoline derivatives have been instrumental in identifying the predominant tautomeric form. nih.gov For many 8-hydroxyquinoline derivatives, the enol form is found to be the most stable and, therefore, the dominant species in the solid state. This is often attributed to the stability gained from the aromatic system and the formation of strong intermolecular hydrogen bonds that favor the hydroxyl group.

However, the presence of a zwitterionic tautomer, where the hydroxyl proton is transferred to the quinoline nitrogen, cannot be entirely ruled out and may exist in equilibrium. rroij.com Studies on some hydroxyquinoline carboxylic acids have confirmed the presence of zwitterionic species in the solid state. nih.gov The electron-withdrawing nature of the bromine atom in this compound could potentially influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the position of the tautomeric equilibrium.

While studies on 2-aryl-3-bromoquinolin-4(1H)-ones show a preference for the keto tautomer in the solid state, this is a different tautomeric relationship (enol-keto) compared to the enol-zwitterion equilibrium expected for this compound. psu.eduresearchgate.net Without direct experimental evidence from techniques like solid-state NMR or X-ray diffraction for this compound, the assertion that it predominantly exists in the enol form in the solid state is based on the behavior of its parent compound, 8-hydroxyquinoline, and closely related derivatives. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Bromoquinolin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for medium-sized organic molecules. google.comnsf.gov DFT calculations are used to model various fundamental properties of 3-Bromoquinolin-8-ol.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. stackexchange.com For this compound, this involves calculating the total electronic energy for various atomic arrangements and systematically adjusting the positions of the atoms to find the configuration with the minimum possible energy. stackexchange.comresearchgate.net This optimized geometry corresponds to the most stable structure of the molecule in the gas phase.

Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G, which provides a good description of electron distribution. researchgate.netresearchgate.net The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the quinoline (B57606) ring system is largely planar, and the key parameters of interest include the C-Br, C-O, and O-H bond lengths. The energetic analysis provides the total energy of the molecule in its ground state, a value that is fundamental for comparing the stability of different isomers or conformers.

Table 1: Representative Calculated Geometrical Parameters for this compound

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C(3)-Br~1.90 Å
C(8)-O~1.36 Å
O-H~0.97 Å
C(2)-N(1)~1.32 Å
C(8a)-N(1)~1.38 Å
**Bond Angles (°) **C(2)-C(3)-Br~121°
C(4)-C(3)-Br~119°
C(7)-C(8)-O~118°
C(8a)-C(8)-O~122°
C(8)-O-H~109°

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For the parent compound, 8-hydroxyquinoline (B1678124), the HOMO-LUMO gap has been calculated to be approximately 4.52 eV. researchgate.net The introduction of a bromine atom at the 3-position is expected to influence these energy levels. As an electronegative atom with available lone pairs, bromine can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. These competing effects will modulate the energies of the HOMO and LUMO, likely leading to a slight reduction in the energy gap compared to the parent molecule, thereby influencing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
8-Hydroxyquinoline (Calculated) -5.79 researchgate.net-1.27 researchgate.net4.52 researchgate.net
This compound (Predicted) Slightly LowerSlightly LowerSlightly Reduced

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. nih.govmdpi.com The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing different charge regions. Red areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netchemrxiv.org

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative nitrogen and oxygen atoms, highlighting their roles as hydrogen bond acceptors and sites of protonation. researchgate.net Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, indicating its acidity and ability to act as a hydrogen bond donor. The bromine atom would exhibit a region of slight negative potential, consistent with its lone pairs, but also a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. q-chem.comcanterbury.ac.nz Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

By comparing the calculated vibrational spectrum with experimental data, scientists can confirm the molecule's structure and assign specific spectral bands to particular molecular motions. researchgate.net For this compound, key vibrational modes would include the O-H stretching frequency, typically around 3400-3600 cm⁻¹, the C-Br stretching frequency, expected in the 500-650 cm⁻¹ range, and various C-C and C-N stretching and bending modes within the quinoline ring system.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
ν(O-H) O-H Stretch3400 - 3600
ν(C=N), ν(C=C) Quinoline Ring Stretches1500 - 1650
δ(O-H) O-H Bend1350 - 1450
ν(C-O) C-O Stretch1200 - 1300
ν(C-Br) C-Br Stretch500 - 650

Quantum Chemical Calculations for Tautomeric Forms and Isomer Stability

Hydroxyquinolines can theoretically exist in different tautomeric forms, primarily the phenol (B47542) (enol) form and a zwitterionic keto (amide) form. researchgate.net Quantum chemical calculations are essential for determining the relative stability of these tautomers. d-nb.info By calculating the Gibbs free energy of each isomer, the position of the tautomeric equilibrium can be predicted.

For quinoline derivatives, the equilibrium position is highly dependent on the substituent's position. Studies on various hydroxyquinoline isomers have shown that for most, including 3-hydroxyquinoline (B51751) and 8-hydroxyquinoline, the phenolic OH tautomer is significantly more stable than the corresponding keto-NH tautomer. researchgate.net Therefore, it is strongly predicted that this compound exists almost exclusively in its phenolic form under standard conditions, as this preserves the aromaticity of both rings, which is energetically favorable.

Table 4: Predicted Relative Stability of this compound Tautomers

Tautomeric FormStructurePredicted Relative Gibbs Free Energy (ΔG)Stability
Phenol Tautomer This compound0 kcal/mol (Reference)Most Stable
Keto Tautomer 3-Bromo-1H-quinolin-8-one (Zwitterion)> +10 kcal/molLess Stable

Molecular Modeling and Conformational Analysis

Molecular modeling is used to explore the different spatial arrangements, or conformations, of a molecule. usna.edugoogle.com For this compound, the primary source of conformational isomerism is the rotation of the hydroxyl group around the C-O bond. This gives rise to two main planar conformers.

One conformer has the hydroxyl hydrogen pointing towards the nitrogen atom of the quinoline ring (syn-periplanar), potentially allowing for an intramolecular hydrogen bond. The other conformer has the hydrogen pointing away from the nitrogen atom (anti-periplanar). Computational studies on related hydroxyquinolines, such as 5-hydroxyquinoline, have shown that the conformer with the OH group oriented away from the pyridine (B92270) ring is generally more stable. researchgate.net This preference is often dictated by a balance of steric repulsion and subtle electronic interactions. For this compound, detailed energy calculations for each conformer are needed to definitively identify the most stable arrangement.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical features of a molecule with its biological activity. mdpi.com While a specific QSAR model for this compound is not widely reported, the principles of QSAR can be applied to understand how its features would contribute to a predictive model.

Key chemical features, or descriptors, for this compound would include steric, electronic, and lipophilic parameters. Studies on other halogenated quinolines have shown that descriptors such as molecular volume, electronegativity, and lipophilicity (often represented by LogP) are crucial. nih.govfordham.edu The bromine atom, for example, significantly increases the molecular volume and lipophilicity, which can enhance membrane permeability. Its electronic properties, such as its ability to form hydrogen and halogen bonds, would also be critical descriptors in any QSAR model.

Table 5: Key Chemical Features of this compound for QSAR Studies

Descriptor TypeChemical FeatureSignificance in QSAR
Lipophilicity Partition Coefficient (LogP)Influences membrane permeability and transport to target sites.
Electronic Dipole Moment, Atomic ChargesGoverns electrostatic and polar interactions with biological targets.
Steric Molecular Volume, Molar RefractivityDefines the size and shape requirements for binding to a receptor.
Topological Polar Surface Area (PSA)Relates to hydrogen bonding potential and cell penetration.
H-Bonding Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with biological macromolecules.

Coordination Chemistry of 3 Bromoquinolin 8 Ol

Ligand Design and Chelating Properties

The design of a ligand is fundamental to controlling the structure and reactivity of a coordination compound. The 3-Bromoquinolin-8-ol molecule incorporates the essential features of the 8-hydroxyquinoline (B1678124) core, modified by a strategically placed bromine atom.

The 8-hydroxyquinoline (oxine) framework is a classic example of a monoprotic, bidentate chelating agent. mdpi.com Coordination with a metal ion occurs through two donor atoms: the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group after deprotonation. rroij.comscispace.com This dual binding creates a highly stable five-membered chelate ring.

The formation of the complex involves the displacement of the hydrogen atom from the hydroxyl group, allowing the metal to bind to both the oxygen and nitrogen atoms. rroij.comscispace.com Depending on the coordination number and preferred geometry of the central metal ion, different stoichiometric complexes can be formed. For instance, a metal ion with a coordination number of four, like Cu(II), can form a square planar complex with two ligand molecules, denoted as [M(L)₂]. scispace.commdpi.com A metal ion that favors a six-coordinate geometry, such as Al(III) or Fe(III), will typically bind to three ligand molecules to form an octahedral complex, [M(L)₃]. rroij.comscispace.com This versatile bidentate coordination is the foundational property of the 8-hydroxyquinoline family, including this compound. nih.govacs.org

The introduction of a bromine atom at the 3-position of the quinoline ring significantly modulates the ligand's inherent properties.

Electronic Properties: As a halogen, bromine is an electronegative element and exerts a strong electron-withdrawing inductive effect. When placed at the 3-position on the pyridine (B92270) ring, it reduces the electron density across the aromatic system. This influences the acidity (pKa) of the 8-hydroxyl group and the basicity of the quinoline nitrogen atom. The reduced electron-donating ability of the nitrogen and oxygen atoms can affect the stability constants of the resulting metal chelates compared to the unsubstituted 8-hydroxyquinoline. Studies on other halogenated quinolines have shown that such electronic modifications are crucial for tuning the properties of the final complex. nih.gov

Steric Properties: The position of the substituent is critical. The 3-position is located on the pyridine ring, adjacent to the coordinating nitrogen atom. The atomic radius of bromine is larger than that of hydrogen, introducing potential steric hindrance in the vicinity of the metal center upon coordination. This steric bulk could influence the geometry of the metal complex, potentially causing distortions from ideal square planar or octahedral arrangements. This effect would be distinct from substituents on the benzenoid ring (e.g., at positions 5 or 7), which are more remote from the coordination pocket. nih.gov The interplay between these electronic and steric factors is a key consideration in the rational design of functional metal complexes. diva-portal.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound follows established methods for 8-hydroxyquinoline derivatives, typically involving the reaction between the ligand and a suitable metal salt in an appropriate solvent.

Complexes of this compound with transition metals can be synthesized through a direct reaction. Typically, a solution of the ligand in an organic solvent, such as ethanol, is mixed with an aqueous or alcoholic solution of a metal salt (e.g., CuCl₂, Fe(NO₃)₃, or Zn(CH₃COO)₂). rsc.orgrsc.org The reaction often proceeds at room temperature or with gentle heating to ensure completion. researchgate.net The resulting metal complex, being generally insoluble, precipitates from the solution and can be isolated by filtration.

For example, the synthesis of a copper(II) complex would likely follow the reaction:

2 C₉H₆BrNO + Cu²⁺ → [Cu(C₉H₅BrNO)₂] + 2 H⁺

Characterization of these complexes is performed using a suite of analytical techniques.

Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the metal. A key indicator is the disappearance of the broad ν(O-H) band from the hydroxyl group (around 3400 cm⁻¹), indicating deprotonation upon chelation. mdpi.com Shifts in the ν(C=N) and ν(C-O) stretching frequencies also provide evidence of coordination. mdpi.com

Elemental Analysis: Determines the carbon, hydrogen, and nitrogen content of the complex, which helps to confirm the stoichiometry (metal-to-ligand ratio). rsc.org

While specific studies on the complexation of this compound with f-block elements are not widely documented, the 8-hydroxyquinoline scaffold is known to be an effective chelator for these ions. mdpi.comresearchgate.net The synthesis of lanthanide and actinide complexes generally requires anhydrous conditions due to the high affinity of these metal ions for water. numberanalytics.com

The synthetic approach typically involves the reaction of the ligand with a lanthanide(III) or actinide(III) salt, such as a nitrate (B79036) or chloride, in a non-aqueous solvent like methanol, ethanol, or acetonitrile. mdpi.comresearchgate.net The formation of stable chelate complexes is anticipated due to the hard Lewis acid nature of the Ln(III) and An(III) ions and the {N, O} hard donor set of the ligand. mdpi.com Quantum chemistry studies on related systems suggest that actinide complexes may exhibit a slightly greater degree of covalency in their metal-ligand bonds compared to lanthanide complexes, a subtle difference that is exploited in nuclear waste separation strategies. iaea.org Mechanochemical methods, involving the grinding of solid reactants, have also emerged as a powerful technique for synthesizing f-block coordination complexes that are difficult to obtain from solution. osti.gov

Structural Analysis of Coordination Compounds

A study on bis(7-bromo-8-quinolinolato)copper(II), [Cu(BrQ)₂], revealed a molecular structure with a distorted square planar geometry around the central copper(II) ion. mdpi.com The copper atom is chelated by two deprotonated 7-bromo-8-hydroxyquinoline ligands through their respective nitrogen and oxygen atoms. mdpi.com The Cu–O bond lengths are slightly shorter than the Cu–N bonds, which is consistent with the smaller covalent radius of oxygen. mdpi.com This type of structure is expected to be a close model for the corresponding this compound complex, with minor variations in bond angles and planarity due to the different steric environment imposed by the bromine at the 3-position.

Below is a table of selected structural data for the analogous [Cu(7-bromo-8-quinolinolato)₂] complex, which serves as a representative example.

Parameter Value Description
FormulaC₁₈H₁₀Br₂CuN₂O₂Molecular Formula of the Complex
Coordination GeometryDistorted Square PlanarGeometry around the Cu(II) center
Cu1–O1 Bond Length1.926(2) ÅDistance between Copper and Oxygen
Cu1–N1 Bond Length1.964(2) ÅDistance between Copper and Nitrogen
O1–Cu1–N1 Angle85.09(9)°"Bite" angle of the chelating ligand
O1–Cu1–N1' Angle94.91(9)°Angle between the two ligands
Data derived from the crystallographic study of bis(7-bromo-8-quinolinolato)copper(II). mdpi.com

X-ray Diffraction Studies of Metal-Ligand Complexes

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of metal-ligand complexes, providing precise information on bond lengths, bond angles, and coordination geometry. This data is fundamental to understanding the steric and electronic effects of the ligand on the metal center.

Despite a comprehensive search of scientific databases, no published X-ray diffraction studies were found for any metal-ligand complexes of this compound. Consequently, there is no crystallographic data available to detail the coordination modes, molecular geometry, or packing structures of its complexes.

Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, NMR, EPR)

Spectroscopic methods are crucial for probing the interactions between a ligand and a metal ion in various states. Techniques such as UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy offer insights into the electronic transitions, structural dynamics, and paramagnetic properties of metal complexes.

A review of existing literature indicates a lack of specific spectroscopic studies (UV-Vis, NMR, or EPR) performed on metal complexes of this compound. While data for other halogenated quinolin-8-ol derivatives are available, this information cannot be extrapolated to the 3-bromo isomer due to the unique electronic and steric influences the bromine substituent would exert from the 3-position.

Electrochemical Behavior of Metal Complexes and Redox Properties

The electrochemical analysis of metal complexes, often conducted using techniques like cyclic voltammetry, provides information on their redox potentials and the stability of different oxidation states. These properties are critical for applications in sensing, electrocatalysis, and materials science.

There are no specific studies in the available scientific literature that report on the electrochemical behavior or redox properties of metal complexes formed with this compound. Therefore, data regarding the oxidation-reduction potentials and electron transfer characteristics of these potential complexes remain uncharacterized.

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

Metal complexes derived from quinoline-based ligands are often explored for their catalytic activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand play a pivotal role in the efficiency and selectivity of the catalyst.

A search for catalytic applications of this compound metal complexes in organic synthesis yielded no specific results. The potential for these complexes to act as catalysts has not been reported in the reviewed scientific literature.

Applications of 3 Bromoquinolin 8 Ol in Advanced Materials and Sensors

Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of organic light-emitting diodes (OLEDs) has been significantly shaped by 8-hydroxyquinoline (B1678124) derivatives. The archetypal complex, Tris(8-hydroxyquinolinato)aluminum (Alq3), was one of the first materials to enable the fabrication of efficient and stable OLEDs, where it serves as a robust electron-transporting and light-emitting layer. scispace.comrroij.com The success of Alq3 has spurred extensive research into other metal complexes of 8-HQ derivatives for use in OLEDs and other optoelectronic devices. rroij.comresearchgate.netresearchgate.netnih.gov

The core principle behind the utility of these compounds in OLEDs is their ability to form highly fluorescent and stable metal complexes. The 8-hydroxyquinoline ligand chelates with metal ions such as Aluminum (Al³⁺), Zinc (Zn²⁺), and Beryllium (Be²⁺), creating coordination compounds with excellent thermal and chemical stability. rroij.comscirp.org These complexes exhibit strong luminescence, a critical property for the emissive layer in an OLED. The photophysical properties, including the emission wavelength (color) and quantum efficiency, can be systematically modified by introducing various substituents onto the 8-hydroxyquinoline ligand.

While extensive research exists for various substituted 8-hydroxyquinolines, specific studies detailing the synthesis and application of 3-Bromoquinolin-8-ol in OLEDs are not prominent in available research. However, the introduction of a halogen, such as bromine, onto the quinoline (B57606) ring is a known strategy to modulate the optoelectronic properties of the resulting metal complexes. The bromine atom at the 3-position would act as an electron-withdrawing group, which could influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the ligand. This, in turn, would affect the energy levels of the resulting metal complex, potentially leading to:

Shifts in Emission Wavelength: Changes in the energy gap could alter the emission color, providing a pathway to develop emitters for different regions of the visible spectrum.

Modified Charge Transport: The electronic nature of the ligand can impact the electron-transporting capabilities of the complex, a key parameter for device efficiency and lifetime.

Enhanced Intersystem Crossing: Heavy atoms like bromine can promote spin-orbit coupling, which may enhance phosphorescence. This "heavy-atom effect" is a critical strategy in developing highly efficient phosphorescent OLEDs (PhOLEDs).

Although direct application data for this compound is scarce, the foundational principles of OLED material design strongly suggest its potential as a ligand for creating novel electroluminescent metal complexes.

8-HQ Derivative Metal Ion Role in OLED Key Property
8-HydroxyquinolineAl³⁺Emitter, Electron TransportHigh thermal stability, strong green fluorescence. rroij.comscirp.org
Substituted 8-HQsVarious (Zn²⁺, Be²⁺, Pt²⁺)Emitter, Host, Electron TransportTunable emission color, improved efficiency, phosphorescence. rroij.com
This compound (Potential)Various (Al³⁺, Pt³⁺, etc.)Emitter, Phosphorescent DopantPotential for shifted emission and enhanced phosphorescence due to heavy-atom effect.

Fluorescent Chemosensors for Metal Ions and Anions

8-Hydroxyquinoline and its derivatives are premier platforms for the design of fluorescent chemosensors. rroij.comnih.gov The parent 8-HQ molecule is weakly fluorescent. However, upon chelation with specific metal ions, its fluorescence intensity can increase dramatically. scispace.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs because complexation creates a rigid molecular structure that hinders non-radiative decay pathways, thereby promoting radiative emission (fluorescence). scispace.com This "off-on" switching behavior makes 8-HQ derivatives highly sensitive probes for detecting metal ions. rroij.comnih.gov

The selectivity of an 8-HQ-based sensor for a particular ion is governed by the substituents on the quinoline ring. By synthetically modifying the core structure, researchers can create sensors that selectively bind to and signal the presence of specific metal ions like Al³⁺, Zn²⁺, Pb²⁺, and Ga³⁺, among others. nih.govmdpi.comresearchgate.netrsc.org

The introduction of a bromine atom at the 3-position of 8-hydroxyquinoline would likely modulate its sensing properties. The electron-withdrawing nature of the bromine atom can alter the acidity of the phenolic proton and the electron density on the nitrogen atom, thereby influencing the binding affinity and selectivity towards different metal ions. While specific studies on this compound as a chemosensor are not widely reported, research on other bromo-substituted quinolines, such as 7-Bromoquinolin-8-ol for fluoride (B91410) detection, demonstrates the viability of using halogenated derivatives for ion sensing. scispace.com

Furthermore, 8-HQ derivatives can be engineered to detect anions. bohrium.comnih.govmdpi.com This is often achieved by incorporating a secondary receptor site capable of hydrogen bonding with the target anion. The binding event can disrupt or modify the photophysical properties of the molecule, leading to a detectable change in fluorescence or color. A 3-bromo-8-hydroxyquinoline scaffold could be functionalized with anion-binding moieties to create dual-mode sensors or sensors targeted specifically for anions like fluoride or cyanide. rsc.org

8-HQ Sensor Derivative Target Ion(s) Sensing Mechanism Observed Response
General 8-HydroxyquinolineVarious Metal Ions (e.g., Al³⁺, Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)Fluorescence "Turn-On". scispace.comrroij.com
Quinoline-based Schiff BasePb²⁺Complexation, ICTFluorescence "Turn-Off" and color change. nih.gov
7-Bromoquinolin-8-ol DerivativeF⁻Not specifiedSelective recognition of fluoride. scispace.com
This compound (Potential)Metal Ions / AnionsCHEF, PET, ICTPotential for selective "Off-On" or "On-Off" fluorescence response.

Research on Azo Dyes and Pigments Derived from this compound

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants. nih.gov The synthesis of azo dyes typically involves a diazotization-coupling reaction, where a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a reaction with a coupling component (an electron-rich molecule like a phenol (B47542) or aniline). sci-hub.se

8-Hydroxyquinoline is an excellent coupling component due to the activating effect of its hydroxyl group, which directs the electrophilic attack of the diazonium ion to the 5-position of the quinoline ring. sci-hub.seajol.info Azo dyes derived from 8-hydroxyquinoline are known for their vibrant colors, good dyeing properties, and their ability to act as metallochromic indicators and chelating agents for metal ions. sci-hub.seajol.inforesearchgate.net

Synthesizing an azo dye from this compound would follow this established pathway. The starting material, this compound, would serve as the coupling component. The presence of the bromine atom at the 3-position is not expected to interfere with the coupling reaction at the 5-position. The resulting azo dye would have the general structure of 3-Bromo-5-(aryldiazenyl)quinolin-8-ol.

The primary influence of the 3-bromo substituent would be on the electronic properties of the final dye molecule. As an electron-withdrawing group, the bromine atom would affect the intramolecular charge transfer (ICT) characteristics of the dye, which is fundamental to its color. This could lead to a shift in the maximum absorption wavelength (λmax) compared to the non-brominated analogue, potentially resulting in different hues. While specific research on azo dyes derived from this compound is not detailed in the search results, the general principles of dye chemistry and the known synthesis of other 8-HQ-based azo dyes provide a clear framework for their creation and potential properties. sci-hub.semdpi.com

General Synthesis of an Azo Dye from this compound:

Diazotization: An aromatic amine (e.g., aniline) is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling: The diazonium salt solution is added to a basic solution of this compound. Electrophilic aromatic substitution occurs at the C-5 position to form the azo dye.

The properties of such a dye would be of interest for applications in textiles, as pigments, or as analytical reagents for metal ion detection. sci-hub.se

Role of 3 Bromoquinolin 8 Ol in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Systems and Polyheteroaromatic Derivatives

3-Bromoquinolin-8-ol is a versatile bifunctional molecule that serves as a crucial starting material in the construction of elaborate molecular architectures. Its quinoline (B57606) core, substituted with a hydroxyl group at the C8 position and a bromine atom at the C3 position, offers two distinct points for chemical modification, making it a valuable building block for complex heterocyclic and polyheteroaromatic systems.

The presence of the bromine atom is particularly significant for its utility in modern cross-coupling reactions. Organometallic coupling reactions, such as the Suzuki-Miyaura and direct heteroarylation reactions catalyzed by palladium, are frequently employed to form new carbon-carbon bonds. For instance, bromoquinolines can undergo direct heteroarylation with various heteroaromatic compounds in the presence of a palladium catalyst to yield polyheteroaromatic derivatives. nih.gov While specific examples detailing the direct use of the 3-bromo isomer are specialized, the reactivity of the bromoquinoline scaffold is well-established. plos.org This allows for the strategic connection of the quinoline unit to other aromatic or heteroaromatic rings, a common strategy in materials science and medicinal chemistry.

Furthermore, the 8-hydroxyl group can be readily converted into an ether linkage. This was demonstrated in the synthesis of 8-(benzyloxy)-3-bromoquinoline, where this compound was treated with benzyl (B1604629) bromide in the presence of a base. This reaction protects the hydroxyl group but also showcases its potential as a nucleophilic handle for attaching other molecular fragments through an ether bond. mdpi.com Research into the bromination of 8-hydroxyquinoline (B1678124) has shown that various bromo-derivatives can be synthesized and subsequently used to create more complex structures, such as novel phthalonitriles. These reactions underscore the utility of bromo-hydroxyquinolines as precursors to larger, functionalized heterocyclic systems. scispace.com

The strategic placement of the bromo and hydroxyl groups allows for sequential or orthogonal chemical transformations, providing chemists with a powerful tool to assemble intricate, multi-ring systems with defined connectivity.

Precursor for the Synthesis of Novel Pharmacologically Relevant Scaffolds

The 8-hydroxyquinoline (8-HQ) moiety is a well-recognized "privileged scaffold" in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govrroij.com this compound, as a derivative of this core structure, serves as a key intermediate for creating new molecules with potential therapeutic applications. The bromine atom at the C3 position provides a reactive handle for introducing diverse substituents, which can modulate the pharmacological profile of the resulting compounds.

A significant application of this compound is as a precursor in the development of agents for neurodegenerative diseases. For example, it has been used in the synthesis of compounds designed for the diagnosis and treatment of Alzheimer's disease. mdpi.com The synthesis pathway often involves the initial preparation of this compound from precursors like 8-nitroquinoline, followed by further functionalization. mdpi.com The ability to selectively introduce substituents at the C3 position is a synthetic advantage not easily achieved through electrophilic substitution on the parent 8-hydroxyquinoline, which typically directs substitution to the C5 and C7 positions. mdpi.com

In silico studies have also highlighted the potential of Azo-8-hydroxyquinoline derivatives as multi-target candidates for Alzheimer's disease, targeting enzymes like cholinesterases and monoamine oxidase. plos.org The design of such novel derivatives often relies on the availability of versatile starting materials like this compound to create diverse chemical libraries for screening. The 8-hydroxyquinoline framework is known for its metal-chelating properties, which is a mechanism implicated in its therapeutic effects. rroij.comresearchgate.net By modifying the scaffold at the C3-position, researchers can fine-tune the electronic properties and steric profile of the molecule to optimize its interaction with biological targets.

Investigation as a Catalyst or Co-catalyst in Various Organic Reactions

While this compound is primarily utilized as a building block, its inherent structural features suggest a potential role as a ligand in catalysis. The 8-hydroxyquinoline core is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of transition metal ions. rroij.comresearchgate.netias.ac.in The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group work in concert to bind to a metal center. researchgate.netias.ac.in

The formation of such metal complexes is fundamental to catalysis. Although direct catalytic applications of this compound itself are not widely reported, derivatives of 8-hydroxyquinoline are extensively used as ligands to create metal complexes that catalyze various organic transformations. lu.se For example, palladium complexes bearing quinoline-derived ligands have been developed for reactions like Hartwig-Buchwald amination and hydrogen borrowing chemistry. nih.gov The substituents on the quinoline ring play a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The bromine atom on this compound would act as an electron-withdrawing group, which could influence the electron density at the metal center of a hypothetical catalyst. This modulation can affect the catalytic cycle, potentially enhancing reaction rates or altering selectivity. Libraries of diverse heterocyclic compounds, including quinoline derivatives, have been successfully mined to discover new ligands for challenging nickel-catalyzed cross-coupling reactions. This approach highlights the potential for discovering catalytic applications for even seemingly simple structures like this compound, likely as a component of a more complex catalytic system. Therefore, its primary potential in catalysis lies in its role as a tunable ligand for the preparation of novel organometallic catalysts.

Analytical Chemistry Applications of 3 Bromoquinolin 8 Ol

Reagent for Gravimetric Analysis of Metal Ions

Gravimetric analysis is a quantitative method based on the measurement of an analyte's mass. In the context of metal ion analysis, this typically involves the precipitation of the ion from a solution using a reagent that forms an insoluble, stable compound of known stoichiometric composition.

8-Hydroxyquinoline (B1678124) and its derivatives are excellent precipitating agents because they form stable, sparingly soluble chelate complexes with a wide range of metal ions. The reaction involves the deprotonation of the hydroxyl group and coordination of both the resulting oxygen anion and the heterocyclic nitrogen atom to the metal ion, forming a stable five-membered ring. The general properties of these metal chelates, such as low solubility in water and a defined composition after drying, make them highly suitable for gravimetric analysis.

For 3-Bromoquinolin-8-ol, the precipitation reaction with a divalent metal ion (M²⁺) would theoretically proceed as follows:

M²⁺ + 2 C₉H₆BrNO → M(C₉H₅BrNO)₂ (s) + 2 H⁺

The resulting precipitate, a metal-3-bromo-8-quinolinate complex, could then be filtered, washed, dried at an appropriate temperature to remove moisture, and weighed. The mass of the metal ion in the original sample can be calculated using a gravimetric factor derived from the formula weights of the analyte and the precipitate.

While the principles are well-established for the 8-hydroxyquinoline family, detailed research specifying the optimal pH conditions, digestion procedures, and interference studies for the gravimetric determination of specific metal ions using this compound are not extensively documented in scientific literature. However, the expected characteristics of a potential gravimetric method can be summarized.

Table 1: Potential Gravimetric Analysis Parameters for Metal Complexes of this compound (Note: The following data are illustrative of parameters that would be determined in a research setting, as specific experimental values for this compound are not widely reported.)

Metal IonPrecipitate FormulaPrecipitate ColorDrying Temperature (°C)Gravimetric Factor
Copper (Cu²⁺)Cu(C₉H₅BrNO)₂To be determined120-1400.1245
Zinc (Zn²⁺)Zn(C₉H₅BrNO)₂To be determined130-1500.1280
Aluminum (Al³⁺)Al(C₉H₅BrNO)₃To be determined120-1400.0392
Iron (Fe³⁺)Fe(C₉H₅BrNO)₃To be determined120-1400.0792

Application in Extraction and Separation Techniques

Solvent extraction is a powerful technique for separating and pre-concentrating metal ions from a sample matrix. The process relies on the differential distribution of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Chelating agents like this compound are crucial in this context as they react with charged metal ions to form neutral, nonpolar metal complexes. These neutral chelates exhibit significantly higher solubility in organic solvents (such as chloroform (B151607) or dichloromethane) compared to the aqueous phase, enabling their efficient extraction.

The extraction efficiency and selectivity for a particular metal ion are highly dependent on factors such as the pH of the aqueous solution, the concentration of the chelating agent, and the choice of the organic solvent. By carefully controlling the pH, it is often possible to selectively extract one metal ion from a mixture containing others. For example, the extraction of different metal oxinates often occurs at distinct pH ranges.

The general equilibrium for the extraction of a divalent metal ion with this compound (HL) dissolved in an organic solvent can be represented as:

M²⁺(aq) + 2 HL(org) ⇌ ML₂(org) + 2 H⁺(aq)

Table 2: Factors Influencing Solvent Extraction of Metal Ions with this compound (Note: This table outlines the key experimental variables for developing a solvent extraction method.)

ParameterDescriptionExpected Influence on Extraction
pH of Aqueous Phase Controls the deprotonation of the reagent and the stability of the metal complex.Crucial for selectivity; each metal chelate has an optimal pH range for extraction.
Reagent Concentration The concentration of this compound in the organic phase.Higher concentrations generally lead to higher extraction efficiency, up to a certain point.
Organic Solvent The non-aqueous phase used to extract the metal chelate.The choice of solvent (e.g., chloroform, methyl isobutyl ketone) affects the distribution ratio.
Contact Time The duration for which the two phases are mixed.Sufficient time is needed to reach extraction equilibrium.
Presence of Masking Agents Agents that form stable, water-soluble complexes with interfering ions.Can be used to improve the selectivity of the extraction for the target analyte.

Utilization in Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful separation techniques that provide high resolution, speed, and sensitivity. While these methods are primarily used for organic molecules, they can be adapted for metal ion analysis through pre-column derivatization.

In this approach, the metal ions in a sample are converted into stable, neutral metal chelates by reacting them with a suitable chelating agent before injection into the chromatograph. This compound can serve as such a derivatizing agent. The resulting metal complexes are typically hydrophobic and can be readily separated on a reversed-phase column (e.g., C18 or C8). This allows for the simultaneous separation and quantification of multiple metal ions in a single chromatographic run.

The advantages of using UPLC include faster analysis times and improved resolution compared to conventional HPLC. LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, allowing for definitive identification and quantification of the metal chelates based on their mass-to-charge ratios. A published method for a related compound, 7-bromo-5-chloroquinolin-8-ol, highlights the suitability of LC-MS/MS for analyzing halogenated 8-hydroxyquinoline analogues.

The development of a chromatographic method using this compound would involve optimizing the derivatization reaction, the chromatographic separation (mobile phase composition, column type, flow rate), and the detector settings.

Table 4: Illustrative Chromatographic Conditions for Analysis of this compound Metal Chelates (Note: These are representative conditions for a reversed-phase HPLC/UPLC method. Actual parameters would require experimental optimization.)

ParameterDescriptionIllustrative Condition
Technique The chromatographic method employed.HPLC, UPLC, or LC-MS
Column The stationary phase used for separation.Reversed-Phase C18 (e.g., 2.1 x 100 mm)
Mobile Phase The solvent system used to elute the complexes.Gradient of Acetonitrile and water (with formic acid or buffer)
Flow Rate The speed at which the mobile phase passes through the column.0.4 - 0.7 mL/min (for UPLC)
Detection The method used to detect the separated complexes.UV-Vis (e.g., 360-400 nm) or Mass Spectrometry (MS)
Injection Volume The volume of the derivatized sample introduced into the system.1 - 5 µL
Column Temperature The operating temperature of the column.30 - 40 °C

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Bromoquinolin-8-ol, and what are their key challenges?

Answer:
this compound can be synthesized via bromination of quinolin-8-ol derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key challenges include regioselectivity (avoiding bromination at competing positions like C-5 or C-6) and minimizing side reactions such as oxidation of the hydroxyl group.

  • Methodological Tip: Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or DCM) to enhance regioselectivity. Monitor reaction progress using TLC or HPLC to detect intermediates like 3-bromo-8-hydroxyquinoline precursors .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

Answer:
Contradictions in NMR data (e.g., unexpected coupling constants or peak splitting) may arise from tautomerism, solvent effects, or paramagnetic impurities.

  • Methodological Approach:
    • Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol transitions).
    • Compare spectra across solvents (DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out degradation products.
    • Cross-validate with computational NMR prediction tools (e.g., DFT calculations) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy: Identify π→π* transitions in the quinoline ring (λmax ~250–300 nm).
  • FT-IR: Confirm hydroxyl (-OH) and C-Br stretches (≈3400 cm⁻¹ and ≈600 cm⁻¹, respectively).
  • ¹H/¹³C NMR: Assign protons adjacent to bromine (e.g., C-2 and C-4 protons show deshielding) and verify substitution patterns.
  • Mass Spectrometry: Use ESI-MS to detect molecular ion peaks and fragmentation pathways .

Advanced: What strategies mitigate bromine displacement during functionalization reactions of this compound?

Answer:
Bromine displacement (e.g., via nucleophilic aromatic substitution) can be minimized by:

  • Steric Protection: Introduce bulky groups at C-2 or C-4 to hinder nucleophilic attack.
  • Electron-Withdrawing Modifications: Add nitro or cyano groups to the quinoline ring to deactivate the C-3 position.
  • Metal Catalysis: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to directly functionalize the bromine site without displacement .

Basic: How can reaction conditions be optimized for introducing substituents at the 8-hydroxy position of this compound?

Answer:

  • Protection/Deprotection: Protect the hydroxyl group with TMS or acetyl groups before functionalization.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the hydroxyl site .

Advanced: How does computational modeling predict the coordination behavior of this compound with metal ions?

Answer:
Density Functional Theory (DFT) calculations can model the compound’s binding affinity for metals (e.g., Cu²⁺, Fe³⁺) by analyzing:

  • Electrostatic Potential Maps: Identify electron-rich regions (e.g., O in -OH and N in quinoline) as binding sites.
  • Binding Energies: Compare stability of metal complexes with varying coordination geometries.
  • Experimental Validation: Pair computational results with UV-Vis titration or X-ray crystallography .

Basic: What are common impurities in this compound synthesis, and how are they detected?

Answer:

  • Common Impurities: Dibrominated byproducts (e.g., 3,6-dibromoquinolin-8-ol) or oxidized derivatives (e.g., quinolin-8-one).
  • Detection Methods:
    • HPLC-PDA: Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.
    • GC-MS: Identify volatile degradation products .

Advanced: How to design experiments to study this compound’s role in enzyme inhibition?

Answer:

  • Target Identification: Use molecular docking to screen potential enzyme targets (e.g., kinases or oxidoreductases).
  • Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates or colorimetric assays (e.g., NADH depletion).
  • Structural Analysis: Perform crystallography or cryo-EM to visualize binding modes.
  • Control Experiments: Compare with bromine-free analogs to isolate the bromine’s mechanistic role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.